molecular formula C26H28F7N5O2.HCl B1662624 Unii-E4C3xgz4U7 CAS No. 188923-01-5

Unii-E4C3xgz4U7

Cat. No. B1662624
M. Wt: 612 g/mol
InChI Key: VZBKOBSSEVXFNF-QIRDZIKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-E4C3xgz4U7 is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic compound composed of a combination of two different molecules, and has been found to have a wide range of biological activities. It has been used in in vivo and in vitro research, as well as in pharmacological studies.

Scientific Research Applications

1. Environmental Endocrine-Disrupting Chemicals (EDCs)

  • EDC-2: The Endocrine Society's Second Scientific Statement on Endocrine-Disrupting Chemicals (Gore et al., 2015): This statement reviews the literature on plausible mechanisms underlying EDC actions, particularly their effects on gene-environment interactions through physiological, cellular, molecular, and epigenetic changes. The study highlights the causal links between exposure and disease manifestation, substantiated by both animal models and epidemiological data in humans.
  • Endocrine-disrupting chemicals: an Endocrine Society scientific statement (Diamanti-Kandarakis et al., 2009): This paper presents evidence on the effects of EDCs on male and female reproduction, breast development and cancer, prostate cancer, neuroendocrinology, thyroid, metabolism, and obesity, and cardiovascular endocrinology.

2. Substance Registration and Identification

  • Global Substance Registration System: consistent scientific descriptions for substances related to health (Peryea et al., 2020): This paper discusses the collaboration between the FDA and NCATS in developing the Global Substance Registration System (GSRS) to provide rigorous scientific descriptions of substances relevant to regulated products, highlighting the importance of accurate substance identification in scientific research.

3. Drug Discovery and Development Processes

  • Drug discovery: a historical perspective (Drews, 2000): This paper outlines the evolution of drug research, emphasizing the impact of molecular biology and genomic sciences on drug discovery, and the role of biotech industry in bridging the gap between academia and pharmaceutical companies.

4. Bioinformatics in Drug Development

  • Application of the EIIP/ISM bioinformatics concept in development of new drugs (Veljkovic et al., 2007): This review highlights the application of the EIIP/ISM bioinformatics platform in the development of new drugs, demonstrating how bioinformatics can significantly reduce development time and cost by identifying promising lead compounds and potential therapy targets.

5. Advanced Research Techniques and Tools

  • PET and drug research and development (Fowler et al., 1999): This study discusses the use of PET in examining the behavioral, therapeutic, and toxic properties of drugs, highlighting its role in assessing pharmacokinetic and pharmacodynamic events in both humans and animals.

properties

IUPAC Name

1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F7N5O2.ClH/c1-15(17-10-18(25(28,29)30)12-19(11-17)26(31,32)33)40-24-23(16-4-6-20(27)7-5-16)38(8-9-39-24)14-22-21(13-37(2)3)34-36-35-22;/h4-7,10-12,15,23-24H,8-9,13-14H2,1-3H3,(H,34,35,36);1H/t15-,23+,24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBKOBSSEVXFNF-QIRDZIKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClF7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430977
Record name 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)4-(5-(dimethyl-amino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-E4C3xgz4U7

CAS RN

188923-01-5
Record name L-760735F hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188923015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)4-(5-(dimethyl-amino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-760735F HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4C3XGZ4U7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.